7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two or more components in the presence of an oxidizing agent.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next.
Aminooxygenation and Hydroamination Reactions:
Chemical Reactions Analysis
7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Radical Reactions: These involve the formation of radicals, which are highly reactive species with unpaired electrons.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound shares a similar imidazo[1,2-a]pyridine scaffold but lacks the fluorine substitution.
3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides: These compounds have halogen substitutions at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
7-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8FN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
OUZDSDRZIOJHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)F)N |
Origin of Product |
United States |
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